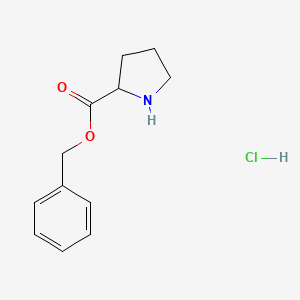

benzyl pyrrolidine-2-carboxylate hydrochloride

Description

The exact mass of the compound benzyl pyrrolidine-2-carboxylate hydrochloride is 241.0869564 g/mol and the complexity rating of the compound is 212. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['197199', '71043']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality benzyl pyrrolidine-2-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl pyrrolidine-2-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDMOHHWRPHBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41324-66-7 (Parent) | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-71-4 | |

| Record name | Benzyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16652-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a pivotal building block in peptide synthesis and pharmaceutical development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization data.

(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, also known as L-Proline benzyl ester hydrochloride, serves as a crucial intermediate in the creation of complex peptides and other biologically active molecules.[3] The benzyl ester acts as a protecting group for the carboxylic acid functionality of the proline residue, preventing undesirable side reactions during peptide chain elongation.[3] The hydrochloride salt form enhances the compound's stability, handling, and storage properties, presenting it as an easily weighable crystalline solid.[1][3]

I. Synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

The most prevalent and high-yielding method for synthesizing (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is through the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride (SOCl₂).[3][4] This method is favored for its efficiency and the straightforward isolation of the product.

A. Underlying Chemical Principles

The reaction proceeds via a Fischer-Speier-type esterification mechanism. Thionyl chloride plays a dual role in this synthesis. Primarily, it reacts with benzyl alcohol in situ to generate benzyl chloride and sulfur dioxide, along with hydrochloric acid (HCl). The generated HCl protonates the carboxylic acid of L-proline, activating it towards nucleophilic attack by benzyl alcohol. Some sources also suggest that thionyl chloride can directly activate the carboxylic acid by forming a highly reactive acyl chloride intermediate.[5] However, in the presence of excess alcohol, the former pathway of in-situ HCl generation is considered more likely.[6] The secondary amine of the proline ring is protonated by the generated HCl, forming the hydrochloride salt and preventing it from participating in side reactions.

The overall reaction is as follows:

L-Proline + Benzyl Alcohol + SOCl₂ → (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

B. Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for laboratory-scale synthesis.[3][4]

Materials and Equipment:

-

L-Proline

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen or argon gas inlet

-

Buchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

Step-by-Step Procedure:

-

Under an inert atmosphere (nitrogen or argon), cool 70 mL (651 mmol) of benzyl alcohol to 0 °C in a suitable reaction flask equipped with a magnetic stirrer.[3][4]

-

Slowly add 7.0 mL (91.2 mmol) of thionyl chloride dropwise to the cooled benzyl alcohol while maintaining vigorous stirring.[3][4] Caution: This reaction is exothermic and releases HCl and SO₂ gases; perform this step in a well-ventilated fume hood.

-

Once the addition of thionyl chloride is complete, add 5.0 g (43.4 mmol) of L-proline to the reaction mixture in one portion.[3][4]

-

Maintain the reaction at 0 °C with continuous stirring under an inert atmosphere for 2 hours.[3][4]

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.[3][4]

-

Upon completion, slowly pour the reaction mixture into 300 mL of diethyl ether to precipitate the product.[4]

-

Store the mixture at -20 °C for at least 7 days to ensure complete crystallization.[4]

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.[4]

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.[4]

-

Dry the product under vacuum to obtain (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride as a white solid.[4]

C. Alternative Synthesis Strategies

While the thionyl chloride method is robust, alternative, "greener" approaches exist, such as the direct Fischer-Speier esterification using a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water.[7][8] This method avoids the use of the corrosive and hazardous thionyl chloride but may require longer reaction times and careful control of water removal to drive the equilibrium towards the product.[7][8]

D. Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride.

II. Characterization of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

A. Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][9] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [4][9] |

| Molecular Weight | 241.71 g/mol | [4][10] |

| Melting Point | 142.1-144.0 °C | [4] |

| Optical Rotation | [α]²⁰D = -44 ± 2º (c=1 in MeOH) | [2] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][3] |

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected chemical shifts (δ) for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride in CDCl₃ are as follows:[4]

-

δ 7.41-7.21 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.16 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 3.80 (dd, 1H): Proton on the α-carbon of the pyrrolidine ring.

-

δ 3.15-2.82 (m, 2H): Protons on the δ-carbon of the pyrrolidine ring adjacent to the nitrogen.

-

δ 2.42-1.62 (m, 4H): Protons on the β- and γ-carbons of the pyrrolidine ring.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in CDCl₃ are:[4]

-

δ 175.5: Carbonyl carbon of the ester.

-

δ 136.0: Quaternary aromatic carbon of the benzyl group.

-

δ 128.8, 128.5, 128.3: Aromatic carbons of the benzyl group.

-

δ 66.9: Methylene carbon (-CH₂-) of the benzyl group.

-

δ 59.9: α-carbon of the pyrrolidine ring.

-

δ 47.2: δ-carbon of the pyrrolidine ring.

-

δ 30.4, 25.6: β- and γ-carbons of the pyrrolidine ring.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride include:

-

~3400 cm⁻¹: N-H stretching of the secondary ammonium salt.

-

~3000-2800 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

-

~1740 cm⁻¹: C=O stretching of the ester carbonyl group.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1200 cm⁻¹: C-O stretching of the ester group.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, the expected molecular ion peak in the mass spectrum would correspond to the free base (C₁₂H₁₅NO₂) with a mass-to-charge ratio (m/z) of approximately 205.11. The hydrochloride itself is not typically observed.

C. Visualization of the Characterization Logic

Caption: Logical flow for the characterization of the synthesized product.

III. Applications and Significance

(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is a valuable reagent in several areas of chemical research and development:

-

Peptide Synthesis: It is a fundamental building block for introducing proline residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS).[1] The benzyl ester protecting group is stable under many coupling conditions and can be readily removed by hydrogenolysis.

-

Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of a wide range of proline-based pharmaceutical compounds, chiral drugs, and other biologically active molecules.[1][2]

-

Chiral Synthesis: Its inherent chirality makes it a useful starting material in asymmetric synthesis for the creation of enantiomerically pure compounds.[1][2]

IV. Conclusion

The synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride via the thionyl chloride-mediated esterification of L-proline is a reliable and high-yielding method. The identity and purity of the product can be unequivocally confirmed through a combination of physical and spectroscopic characterization techniques. Its importance as a versatile building block in peptide synthesis and medicinal chemistry underscores the necessity of robust and well-characterized synthetic procedures.

References

- The preparation method of amino-acid benzyl ester hydrochloride.

-

L-Proline Benzyl Ester Hydrochloride | 16652-71-4. Valence Labs. [Link]

-

Synthesis of Benzyl Esters of α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Convenient synthesis of L-proline benzyl ester. PubMed. [Link]

-

FTIR spectra - L -proline, (b) trans-4-hydroxy. ResearchGate. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

-

How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. ResearchGate. [Link]

-

FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. SID. [Link]

-

L Proline Benzyl Ester Hydrochloride Powder Manufacturer from Sojitra. Prominent Advanced Synthesis. [Link]

-

How does this esterfication reaction proceed without side product resulting from reaction of amine with ?. Reddit. [Link]

- The preparation method of proline esters hydrochlorate.

-

General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]

-

Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed. [Link]

Sources

- 1. valencelabs.co [valencelabs.co]

- 2. chemimpex.com [chemimpex.com]

- 3. Proline benzyl ester hydrochloride | 16652-71-4 | Benchchem [benchchem.com]

- 4. L-Proline benzyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. prominentadvancedsynthesis.com [prominentadvancedsynthesis.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Pyrrolidine-2-carboxylate Hydrochloride

This guide provides a comprehensive overview of the analytical methodologies required for the robust spectroscopic characterization of benzyl pyrrolidine-2-carboxylate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.

Introduction: The Imperative of Spectroscopic Verification

Benzyl pyrrolidine-2-carboxylate hydrochloride is a key building block in synthetic organic chemistry, particularly in the synthesis of proline-containing peptidomimetics and pharmaceutical intermediates. Its molecular structure, comprising a benzyl ester, a secondary amine (protonated as a hydrochloride salt), and a pyrrolidine ring, presents a unique spectroscopic fingerprint. Accurate and unambiguous confirmation of its identity and purity is paramount for regulatory compliance, reproducibility of synthetic procedures, and the ultimate safety and efficacy of downstream products.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a holistic and definitive structural analysis of this compound. We will explore not only the expected data but also the rationale for selecting specific experimental parameters, thereby empowering the analyst to confidently acquire and interpret high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For benzyl pyrrolidine-2-carboxylate hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expertise & Experience: Experimental Protocol Design

The hydrochloride salt form of the analyte dictates the choice of solvent and experimental setup. The primary objective is to obtain high-resolution spectra by ensuring complete dissolution and minimizing interfering signals.

Protocol: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of benzyl pyrrolidine-2-carboxylate hydrochloride.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices due to the high polarity and hydrogen-bonding capacity required to dissolve the hydrochloride salt. DMSO-d₆ is another alternative, which has the advantage of not exchanging with the N-H protons. For this guide, we will consider CD₃OD.

-

Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

-

-

Instrument Setup & Acquisition:

-

The analysis should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion.

-

Shim the instrument to ensure a homogeneous magnetic field, which is critical for sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -1 to 14 ppm.

-

Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon-proton couplings into single lines.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale. For CD₃OD, the residual solvent peak is used as an internal reference (¹H: 3.31 ppm; ¹³C: 49.0 ppm).

-

-

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts and their assignments for benzyl pyrrolidine-2-carboxylate hydrochloride. These predictions are based on established chemical shift theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1' | ~7.30-7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2' | ~5.25 | Singlet | 2H | Benzylic methylene (-CH₂-Ph) |

| 2 | ~4.50 | Triplet | 1H | Pyrrolidine C2-H (α-proton) |

| 5 | ~3.40-3.60 | Multiplet | 2H | Pyrrolidine C5-H₂ |

| 3, 4 | ~2.00-2.40 | Multiplet | 4H | Pyrrolidine C3-H₂ and C4-H₂ |

| NH₂⁺ | ~9.0-10.0 | Broad Singlet | 2H | Ammonium protons |

Note: The NH₂⁺ signal may be broad and its chemical shift is highly dependent on concentration and residual water content. If D₂O is used as the solvent, this signal will exchange and disappear.

Table 2: Predicted ¹³C NMR Spectral Data

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~170-172 | Ester carbonyl |

| 1' (ipso) | ~135-137 | Aromatic quaternary carbon |

| 1' (ortho, meta, para) | ~128-130 | Aromatic CH carbons |

| 2' | ~67-69 | Benzylic methylene (-CH₂-Ph) |

| 2 | ~59-61 | Pyrrolidine C2 (α-carbon) |

| 5 | ~46-48 | Pyrrolidine C5 |

| 3, 4 | ~25-32 | Pyrrolidine C3 and C4 |

Visualization of NMR Assignments

The following diagram illustrates the molecular structure with atom numbering corresponding to the predicted NMR assignments.

Caption: Molecular structure of benzyl pyrrolidine-2-carboxylate hydrochloride with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

Expertise & Experience: Protocol for Solid-State IR Analysis

For a crystalline solid like a hydrochloride salt, the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is recommended to obtain a high-quality spectrum.[1]

Protocol: ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[2] Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the benzyl pyrrolidine-2-carboxylate hydrochloride powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong signal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Expected IR Absorption Bands

The IR spectrum will provide clear evidence for the key functional groups within the molecule.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-2800 | N-H Stretch | Ammonium salt (-NH₂⁺-) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (pyrrolidine and benzyl CH₂) |

| ~1740-1720 | C=O Stretch | Ester carbonyl |

| ~1600, ~1495 | C=C Stretch | Aromatic ring |

| ~1250-1150 | C-O Stretch | Ester C-O |

The broad absorption in the 3100-2800 cm⁻¹ region due to the N-H stretching of the ammonium salt is a key diagnostic feature for the hydrochloride form of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a polar and non-volatile molecule like benzyl pyrrolidine-2-carboxylate hydrochloride, Electrospray Ionization (ESI) is the ideal ionization technique.[3][4]

Expertise & Experience: ESI-MS Protocol

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the capillary, which nebulizes the solution into a fine spray of charged droplets.[5]

-

Mass Analysis: As the solvent evaporates from the droplets, charged analyte molecules are released into the gas phase and enter the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.

Predicted Mass Spectrum and Fragmentation

In positive mode ESI-MS, the molecule will be detected as the protonated free base. The hydrochloride salt will dissociate in solution.

-

Expected Molecular Ion: The molecular weight of the free base (C₁₂H₁₅NO₂) is 205.25 g/mol . The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 206.1 .

-

Plausible Fragmentation Pathway: Tandem MS (MS/MS) experiments would involve isolating the m/z 206.1 ion and subjecting it to collision-induced dissociation. Key predicted fragment ions are listed below.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Structure | Loss |

| 116.1 | Pyrrolidine-2-carboxylic acid ion | Benzyl group (C₇H₇) |

| 91.1 | Tropylium ion | Pyrrolidine-2-carboxylate moiety |

| 70.1 | Pyrrolidinium ion | Benzyloxycarbonyl group |

Integrated Spectroscopic Analysis: A Self-Validating Workflow

The Logic of Integration

-

MS confirms the molecular weight of the free base (m/z 206.1 for [M+H]⁺).

-

IR confirms the presence of the key functional groups: an ammonium salt (broad N-H stretch), an ester (C=O and C-O stretches), and an aromatic ring.

-

NMR provides the complete picture:

-

¹H NMR confirms the presence and ratio of all proton types: 5 aromatic, 2 benzylic, and 7 pyrrolidine protons.

-

¹³C NMR confirms the number of unique carbon environments, including the ester carbonyl, aromatic carbons, and aliphatic carbons of the pyrrolidine and benzyl groups.

-

Advanced 2D NMR experiments (like COSY and HSQC, not detailed here) could be used to definitively map the connectivity between protons and carbons.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the integrated spectroscopic analysis.

Caption: Workflow for integrated spectroscopic analysis.

References

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]

-

Drawell Scientific. Sample Preparation for FTIR Analysis. [Link]

-

PubChem. benzyl (2R)-pyrrolidine-2-carboxylate hydrochloride. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

-

JoVE. Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

Solubility and Stability Profile of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride: A Methodological Compendium for Drug Development Professionals

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the insights herein are synthesized from established regulatory guidelines and field-proven experimental practices. We delve into the causality behind methodological choices, presenting detailed protocols for equilibrium solubility determination and forced degradation studies under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for assessing these critical physicochemical properties. This guide emphasizes the development of a stability-indicating analytical method (SIAM) and illustrates potential degradation pathways. All quantitative data is structured for clarity, and key workflows are visualized to enhance understanding.

Introduction

Benzyl (S)-pyrrolidine-2-carboxylate hydrochloride is a chiral building block frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structural features, including a benzyl ester and a pyrrolidine ring, make it a versatile synthon but also introduce potential liabilities related to chemical stability.[2] A thorough understanding of its solubility and stability is not merely a regulatory formality but a cornerstone of rational drug development. These properties profoundly influence critical outcomes such as bioavailability, formulation design, manufacturing process robustness, and the determination of a product's shelf-life and storage conditions.[3][4]

This guide provides an in-depth exploration of the essential studies required to build a comprehensive physicochemical profile of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride. We will move beyond rote procedures to explain the scientific rationale underpinning each experimental design, from pH selection in solubility studies to the choice of stressors in forced degradation, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).[5]

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics. This information, summarized in Table 1, is critical for designing subsequent experiments, such as preparing stock solutions and selecting analytical techniques.

Table 1: Physicochemical Properties of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 16652-71-4 | [6][7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [6] |

| Molecular Weight | 241.72 g/mol | [6] |

| Appearance | White to off-white solid | [6] |

| Storage | 4°C, sealed storage, away from moisture |[6][8] |

Solubility Studies: The Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, the Biopharmaceutics Classification System (BCS) uses solubility as a primary parameter.[9] The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility.[10]

Rationale for Experimental Design

The choice of media is dictated by regulatory guidelines, which recommend assessing solubility across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[11] This ensures that the determined solubility reflects the compound's behavior in the body. Temperature is maintained at 37 ± 1 °C to mimic physiological conditions. The goal is to reach a state of equilibrium where the concentration of the dissolved solute is maximal and stable over time.[11]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Media Preparation : Prepare three aqueous buffer systems as specified by regulatory bodies:

-

pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes).

-

pH 4.5 (e.g., Acetate buffer).

-

pH 6.8 (e.g., Phosphate buffer).

-

-

Sample Preparation : Add an excess amount of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride to separate vials containing a fixed volume (e.g., 10 mL) of each prepared buffer. "Excess" is confirmed by the visible presence of undissolved solid at the end of the experiment.

-

Equilibration : Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Equilibrium Confirmation : To confirm equilibrium, withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, showing no significant change between the later time points.[11]

-

Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter. This step is critical to avoid artificially high results.

-

Quantification : Dilute the filtered supernatant with an appropriate solvent to a concentration within the validated range of a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Data Reporting : Perform the experiment in triplicate for each condition. Calculate the mean solubility and standard deviation. Report the results in mg/mL, as shown in Table 2.

Visualization: Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Example Solubility Data Summary

| pH / Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |

|---|---|---|

| pH 1.2 Buffer | 37 | Experimental Value |

| pH 4.5 Buffer | 37 | Experimental Value |

| pH 6.8 Buffer | 37 | Experimental Value |

| Water | 25 | Experimental Value |

Stability Studies: Unveiling Degradation Pathways

Forced degradation (or stress testing) is a critical component of drug development mandated by ICH guidelines.[12] These studies are designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[3] The primary objectives are:

-

To identify likely degradation products and establish degradation pathways.[12]

-

To demonstrate the specificity of the analytical method, ensuring it can separate the parent compound from all potential degradation products. Such a method is termed a "stability-indicating analytical method" (SIAM).[13][14]

-

To understand the intrinsic stability of the molecule, which aids in developing a stable formulation and defining storage conditions.[5]

The Cornerstone: Stability-Indicating HPLC Method (SIAM)

Before initiating stress studies, a robust SIAM, typically a High-Performance Liquid Chromatography (HPLC) method, must be developed.[15][16] The method must be able to resolve the active pharmaceutical ingredient (API) peak from any peaks corresponding to degradation products, process impurities, and excipients. Gradient reversed-phase HPLC with UV detection is the most common approach.[16]

Experimental Protocols: Forced Degradation

The following protocols outline the standard stress conditions. The goal is to achieve a target degradation of 5-20% of the API. This level is sufficient to generate and detect primary degradation products without causing such extensive degradation that secondary and tertiary products complicate the analysis.[12]

General Sample Preparation: Prepare a stock solution of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

A. Acid Hydrolysis

-

Rationale : This condition tests for lability to low pH, which is relevant for oral drugs and acidic formulations. The primary target for acid-catalyzed hydrolysis in this molecule is the benzyl ester bond.[17][18]

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep a control sample of the stock solution under the same conditions without acid.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).

-

After the incubation period, cool the sample to room temperature and neutralize it with an equivalent volume and concentration of NaOH (e.g., 1 mL of 0.1 N NaOH).

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

B. Base Hydrolysis

-

Rationale : This tests for lability to high pH. Base-catalyzed hydrolysis (saponification) of the ester is a very common degradation pathway for ester-containing drugs.[19]

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep a control sample.

-

Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter duration (e.g., 30 minutes - 2 hours), as base hydrolysis is often faster than acid hydrolysis.

-

Neutralize with an equivalent amount of HCl (e.g., 1 mL of 0.1 N HCl).

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

C. Oxidative Degradation

-

Rationale : This condition simulates exposure to atmospheric oxygen or oxidizing agents. The pyrrolidine ring, being a saturated N-heterocycle, can be susceptible to oxidation.[20][21] Hydrogen peroxide is a commonly used and recommended oxidizing agent.

-

Protocol :

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep a control sample.

-

Store the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute to a suitable concentration for HPLC analysis.

-

-

-

D. Thermal Degradation

-

Rationale : This study evaluates the stability of the solid drug substance at elevated temperatures, simulating potential excursions during transport or storage.

-

Protocol :

-

Place a known amount of the solid API in a vial and expose it to dry heat in an oven (e.g., 80°C) for a set period (e.g., 24-48 hours).

-

Keep a control sample stored at the recommended storage condition (4°C).

-

After exposure, dissolve the stressed and control samples in a suitable solvent to the target concentration for HPLC analysis.

-

-

-

E. Photolytic Degradation

-

Rationale : This study assesses the drug's sensitivity to light, which is crucial for determining packaging requirements. The protocol must adhere to ICH Q1B guidelines.[22][23][24]

-

Protocol :

-

Expose the solid API and a solution of the API to a light source that provides a specified overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[25]

-

Simultaneously, prepare "dark control" samples by wrapping identical samples in aluminum foil and placing them in the same chamber to differentiate between thermal and light-induced degradation.[25]

-

After exposure, prepare the solid and solution samples for HPLC analysis.

-

-

Visualization: Forced Degradation Workflow & Potential Pathways

Caption: General Workflow for Forced Degradation Studies.

Caption: Potential Degradation Pathways.

Table 3: Example Forced Degradation Results Summary

| Stress Condition | % Assay of Parent | % Total Impurities | Mass Balance (%) | Remarks / Major Degradants |

|---|---|---|---|---|

| Control | 100.0 | < 0.1 | 100.0 | No degradation |

| Acid (0.1 N HCl, 80°C, 8h) | 88.5 | 11.2 | 99.7 | Peak at RRT 0.5 (likely Proline) |

| Base (0.1 N NaOH, 40°C, 2h) | 85.2 | 14.5 | 99.7 | Peak at RRT 0.5 (likely Proline) |

| Oxidation (3% H₂O₂, RT, 24h) | 92.1 | 7.8 | 99.9 | Peak at RRT 1.2 (Polar degradant) |

| Thermal (80°C, 48h) | 99.5 | 0.4 | 99.9 | Minor degradation observed |

| Photolytic (ICH Q1B) | 98.9 | 1.0 | 99.9 | Minor degradation observed |

Conclusion

The methodologies detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride. A systematic execution of these studies is indispensable for mitigating risks in drug development. The solubility profile directly informs formulation strategies to ensure adequate bioavailability, while the stability assessment underpins the development of a robust drug product with a defined shelf-life. By understanding potential degradation pathways, scientists can proactively design stable formulations, select appropriate packaging, and establish reliable analytical control strategies, ensuring the final product is both safe and efficacious.

References

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Donohoe, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. NIH Public Access. [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

International Council for Harmonisation. Quality Guidelines. ICH. [Link]

- Google Patents. (1999).

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Wordpress. [Link]

- Various Authors. (n.d.).

-

Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1678. [Link]

-

Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. [Link]

-

Houben-Weyl. (2001). Substituted Benzyl Esters. Thieme. [Link]

-

ResearchGate. (n.d.). Protection and oxidation of pyrrolidine 4a–f. [Link]

-

World Health Organization. (n.d.). Annex 4. WHO. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Kuentz, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(2), 585-590. [Link]

-

Barton, D. H. R., et al. (1987). Oxidation of N-acyl-pyrrolidines and-piperidines with lron (II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1259-1264. [Link]

-

Solubility of Things. (n.d.). Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. [Link]

-

Sharma, G., & Saini, S. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893. [Link]

-

PubChem. (n.d.). benzyl (2R)-pyrrolidine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Kumar, V. R., & Kumar, K. A. (2014). Stability indicating HPLC method development and validation. Int J Pharm Res Rev, 3(9), 1-13. [Link]

-

PubChem. (n.d.). benzyl (2R)-pyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

Saini, P., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

ResearchGate. (2023). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. [Link]

-

Delchimica. (n.d.). (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride. [Link]

-

Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Research Journal of Pharmacy and Technology, 6(11), 1282-1289. [Link]

-

Jensen, L. H. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38321-38326. [Link]

-

Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 66, 1-13. [Link]

-

Stella, V. J. (2007). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Formulation and Delivery (pp. 563-602). CRC Press. [Link]

- Google Patents. (2016).

-

Kuranova, E. D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5369. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. 182.160.97.198:8080 [182.160.97.198:8080]

- 5. rjptonline.org [rjptonline.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. scispace.com [scispace.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scite.ai [scite.ai]

- 20. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. youtube.com [youtube.com]

- 25. q1scientific.com [q1scientific.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyl Pyrrolidine-2-Carboxylate Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to a diverse array of biological targets with high affinity.[1][2][3] This five-membered saturated heterocycle is a cornerstone in the architecture of numerous natural products and blockbuster pharmaceuticals, including antihypertensives, antivirals, and central nervous system agents.[4][5] Its prevalence stems from its unique stereochemical properties and its ability to impart favorable pharmacokinetic profiles to drug molecules.[1]

Among the vast arsenal of chiral building blocks available to the synthetic chemist, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride emerges as a particularly versatile and valuable synthon. This guide, intended for professionals in organic synthesis and drug development, provides a comprehensive overview of its synthesis, characterization, and strategic application in the construction of complex, enantiomerically pure molecules. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate key synthetic pathways, empowering researchers to leverage this powerful tool in their own discovery programs.

I. Synthesis and Characterization of the Chiral Building Block

The reliable and scalable synthesis of (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is paramount to its utility. A robust and well-documented procedure begins with the readily available and inexpensive chiral pool starting material, L-proline.

Protocol 1: Synthesis of (S)-Benzyl Pyrrolidine-2-Carboxylate Hydrochloride[6]

This synthesis proceeds via the esterification of L-proline with benzyl alcohol, facilitated by thionyl chloride, which serves as both a chlorinating agent for the carboxylic acid and a dehydrating agent.

Reaction Scheme:

Caption: General workflow for N-alkylation.

Step-by-Step Methodology (Adapted):

-

To a dry reaction flask equipped with a magnetic stir bar, add (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride (1.0 equiv).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of substrate).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv), to neutralize the hydrochloride salt and the acid formed during the reaction.

-

Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

Slowly add the desired alkylating agent (e.g., a functionalized benzyl bromide, 1.1 equiv) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

III. Application in Pharmaceutical Synthesis: The Case of ACE Inhibitors

The utility of chiral pyrrolidine building blocks is perhaps best exemplified by their central role in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. [6][7]Captopril, the first-in-class ACE inhibitor, and its successors like Enalapril and Lisinopril, all feature a proline or proline-like moiety, underscoring the importance of the pyrrolidine scaffold in their pharmacological activity. [8][9]

Case Study: The Synthesis of Captopril

The synthesis of Captopril demonstrates the strategic incorporation of the L-proline framework. While multiple synthetic routes exist, a common approach involves the acylation of L-proline with a suitably functionalized acyl chloride. [3][4][10] Retrosynthetic Analysis and Key Disconnection:

A logical disconnection of Captopril reveals L-proline and 3-mercapto-2-methylpropanoic acid as the key precursors. The synthesis, therefore, hinges on the efficient coupling of these two fragments.

Caption: Retrosynthetic analysis of Captopril.

Synthetic Approach:

A common synthetic route involves the acylation of L-proline with (S)-3-(acetylthio)-2-methylpropanoyl chloride. The acetyl group serves as a protecting group for the thiol, which is deprotected in the final step. [10] Reaction Scheme:

-

Acylation: L-proline is reacted with (S)-3-(acetylthio)-2-methylpropanoyl chloride under basic conditions to form the N-acylated proline derivative.

-

Deprotection: The acetyl protecting group is removed by ammonolysis to unveil the free thiol, yielding Captopril.

This example highlights how the inherent chirality of the L-proline starting material is preserved throughout the synthesis, leading to the desired enantiomerically pure final product. The use of (S)-Benzyl pyrrolidine-2-carboxylate would follow a similar logic, with the benzyl ester serving as a protecting group for the carboxylic acid, which would be removed in a later step, typically by hydrogenolysis.

IV. Conclusion: An Indispensable Tool for the Modern Chemist

(S)-Benzyl pyrrolidine-2-carboxylate hydrochloride is more than just a chemical reagent; it is a testament to the power of chiral building blocks in streamlining the synthesis of complex, biologically active molecules. Its ready availability from the chiral pool, coupled with its predictable reactivity and versatility, makes it an indispensable tool for researchers and professionals in drug discovery and development. By understanding its synthesis, mastering its key transformations, and appreciating its strategic application in pharmaceutical synthesis, chemists are well-equipped to unlock new possibilities in the design and creation of novel therapeutics.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Drug Design Org. Success Stories in Drug Discovery. [Link]

-

SciSpace. Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Patel, R. N., et al. (1992). Stereoselective Enzymatic Esterification of 3-BenzoyIthio-2-methylpropanoic Acid. Annals of the New York Academy of Sciences, 672(1), 415. [Link]

-

Pharmaffiliates. Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. [Link]

-

Nam, D. H., et al. (1984). An improved synthesis of captopril. Journal of Pharmaceutical Sciences, 73(12), 1843-4. [Link]

-

Frontiers. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry, 10, 1035392. [Link]

-

ResearchGate. (2015). N‐Alkylation of N‐benzylproline esters 1 and 3. [Link]

-

Wikipedia. Discovery and development of ACE inhibitors. [Link]

-

ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. [Link]

-

PMC. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. National Center for Biotechnology Information. [Link]

-

PubChem. benzyl (2R)-pyrrolidine-2-carboxylate. [Link]

-

University of Groningen. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

-

PubMed. (1987). Convenient synthesis of L-proline benzyl ester. [Link]

-

PubChem. N-Benzyl-L-proline. [Link]

-

PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl 2-formylpyrrolidine-1-carboxylate. [Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benzyl (2R)-pyrrolidine-2-carboxylate | C12H15NO2 | CID 736154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 8. scribd.com [scribd.com]

- 9. scispace.com [scispace.com]

- 10. Captopril synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride in Biochemical Assays

Abstract

Benzyl pyrrolidine-2-carboxylate hydrochloride is a proline analog whose specific mechanism of action (MoA) is not extensively documented in publicly available literature.[1][2][3] This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for systematically elucidating the biochemical MoA of this compound and other novel proline mimetics. We will move from broad-based screening to specific target validation, emphasizing the causal logic behind experimental choices and the integration of biochemical, cellular, and biophysical data to build a robust, self-validating scientific narrative.

Introduction and Structural Hypothesis Generation

The core of the target molecule is a pyrrolidine-2-carboxylate scaffold, which makes it a structural analog of the amino acid L-proline.[4][5] Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered ring. This rigid structure is critical for the architecture of proteins, particularly collagen, and serves as a key recognition motif in a multitude of biological processes, including signal transduction and protein folding.[6][7]

The benzyl ester moiety is a common protecting group in organic synthesis but can also contribute to the pharmacophore of a molecule, potentially enhancing membrane permeability or participating in hydrophobic interactions within a target's binding site. Given this structural context, we can formulate several primary hypotheses for the MoA of Benzyl Pyrrolidine-2-Carboxylate Hydrochloride:

-

Hypothesis 1: Competitive Inhibition of Proline-Utilizing Enzymes. The compound may act as a competitive inhibitor for enzymes that use proline as a substrate. Key enzyme families in this category include Proline Dehydrogenase (PRODH), involved in proline catabolism, and prolyl hydroxylases, which are critical for collagen stability.[8]

-

Hypothesis 2: Disruption of Proline-Dependent Protein-Protein Interactions. Proline-rich motifs are recognized by specific protein domains, such as SH3, WW, and GYF domains, which are crucial hubs in cellular signaling networks.[6][7] The compound could act as a mimetic, competitively disrupting these interactions.

-

Hypothesis 3: General Cytotoxicity or Off-Target Effects. Like many novel chemical entities, the compound may exhibit bioactivity through mechanisms not directly related to its structural similarity to proline, such as general cytotoxicity or interaction with unforeseen targets.[9][10]

This guide outlines a tiered experimental workflow designed to systematically test these hypotheses.

The Experimental Workflow: A Tiered Approach to MoA Elucidation

Caption: Tiered workflow for MoA elucidation.

Tier 1: Broad Spectrum Biochemical & Phenotypic Screening

The initial goal is to cast a wide net to identify a quantifiable biological effect. This involves parallel screening in both biochemical (cell-free) and cellular (cell-based) systems.

Biochemical Assay: Enzyme Inhibition Panel

Based on Hypothesis 1, a primary screen should target key enzymes in proline metabolism. The objective is to determine if the compound causes a reduction in enzyme activity.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for PRODH)

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 100 mM potassium phosphate, pH 7.5).

-

Enzyme Stock: Dilute purified recombinant human PRODH to a working concentration (e.g., 2X final concentration) in assay buffer. The concentration should be determined empirically to ensure the reaction is in the linear range.[11]

-

Substrate Stock: Prepare a stock of L-proline (e.g., 10X final concentration) in assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[11][12]

-

Cofactor/Detection Reagent Stock: Prepare a stock of the necessary cofactor (e.g., FAD for PRODH) and a detection reagent that measures product formation or substrate consumption. For PRODH, this could be a coupled assay measuring the reduction of a reporter molecule like resazurin.

-

Compound Stock: Prepare a 10 mM stock of Benzyl pyrrolidine-2-carboxylate hydrochloride in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

-

Assay Execution (384-well plate format):

-

Add 50 nL of the compound serial dilutions to the appropriate wells. Include DMSO-only wells for high (100% activity) control and a known inhibitor for low (0% activity) control.

-

Add 5 µL of the 2X enzyme solution to all wells and pre-incubate with the compound for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[13]

-

Initiate the reaction by adding 5 µL of the substrate/cofactor/detection reagent mix.

-

Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic read.

-

Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_low_control) / (V₀_high_control - V₀_low_control)).

-

Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[11]

-

Cell-Based Assay: Proliferation & Viability

Running a cell-based assay in parallel is crucial. It provides physiologically relevant data and helps test Hypothesis 3 (general cytotoxicity).[14][15]

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Culture: Plate cells from different lineages (e.g., a cancer cell line like HeLa and a non-cancerous line like HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of Benzyl pyrrolidine-2-carboxylate hydrochloride to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the cells for a standard period (e.g., 72 hours) under normal culture conditions (37°C, 5% CO₂).

-

Signal Detection: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescent signal and normalize the data to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 2: Hit Validation and In-Cell Mechanism

If Tier 1 yields a "hit" (e.g., a confirmed IC₅₀ < 10 µM in an enzyme assay), the next stage is to validate this finding with more detailed biochemical studies and confirm that the compound engages its target in a cellular environment.

Enzyme Kinetics: Determining the Mode of Inhibition

Understanding how the compound inhibits the enzyme is a critical part of MoA studies. The primary modes are competitive, non-competitive, and uncompetitive, which can be distinguished by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.[16]

Experimental Protocol: Mode of Inhibition Study

-

Assay Setup: The assay is similar to the IC₅₀ determination, but it is run in a matrix format.

-

Vary the concentration of the inhibitor across the x-axis of the plate (e.g., 0, 0.5x, 1x, 2x, 4x the IC₅₀).

-

Vary the concentration of the substrate (L-proline) down the y-axis of the plate, spanning a range from below to well above its Km (e.g., 0.25x to 8x Km).[12]

-

-

Data Collection: Measure the initial reaction velocities for all combinations of inhibitor and substrate concentrations.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).

-

Competitive Inhibition: The lines will intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.

-

Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, but Vmax decreases.

-

Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.

-

This analysis provides strong evidence for the binding mechanism at the active site.

Downstream Pathway Analysis

If the compound affects a target within a known signaling pathway, we must verify that this engagement translates to a downstream cellular effect.[17]

Caption: Hypothetical pathway involving PRODH inhibition.

Experimental Protocol: Western Blot for Downstream Markers

Let's assume our target is PRODH, which has been linked to the regulation of reactive oxygen species (ROS) and HIF-1α stability.[8]

-

Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ for an appropriate time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for a downstream marker (e.g., HIF-1α) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A confirmed MoA would show a compound-dependent change in the level of the downstream marker (e.g., an increase in HIF-1α stabilization).

Tier 3: Biophysical Confirmation of Direct Target Engagement

The final and most rigorous step is to demonstrate a direct, physical interaction between the compound and its purified target protein.[18][19] This eliminates the possibility that the observed effects in biochemical and cellular assays are due to artifacts or indirect mechanisms. Advanced biophysical techniques are the gold standard for this validation.[20][21]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can determine all thermodynamic parameters (affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n)) in a single experiment.

Protocol Outline:

-

Sample Preparation: Purified target protein is placed in the ITC sample cell, and the compound is loaded into the injection syringe. Both must be in the exact same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the compound are made into the protein solution.

-

Data Acquisition: The instrument measures the minute heat changes after each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate Kᴅ, ΔH, and n. A confirmed interaction will produce a clear sigmoidal binding curve.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique for measuring the kinetics of binding interactions (the on-rate, kₐ, and the off-rate, kₔ).

Protocol Outline:

-

Chip Preparation: The purified target protein is immobilized onto the surface of a sensor chip.

-

Binding Measurement: The compound (analyte) is flowed over the chip surface at various concentrations. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

-

Data Analysis: The association (analyte flowing over) and dissociation (buffer flowing over) phases of the sensorgram are analyzed to determine the kinetic rate constants (kₐ and kₔ). The equilibrium dissociation constant (Kᴅ) is calculated as kₔ/kₐ.

Data Synthesis and Reporting

The culmination of this workflow is the synthesis of all data into a coherent MoA narrative. Quantitative data should be summarized for clarity.

Table 1: Summary of Bioactivity Data for Benzyl Pyrrolidine-2-Carboxylate Hydrochloride

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical | Recombinant PRODH | IC₅₀ | 1.2 ± 0.3 µM |

| Biochemical | Recombinant P4HA1 | IC₅₀ | > 100 µM |

| Kinetics | Recombinant PRODH | Mode of Inhibition | Competitive (vs. Proline) |

| Cellular | HeLa Cell Viability | GI₅₀ | 8.5 ± 1.1 µM |

| Cellular | HEK293 Cell Viability | GI₅₀ | > 50 µM |

| Biophysical | PRODH (ITC) | Kᴅ | 2.5 ± 0.5 µM |

| Biophysical | PRODH (SPR) | Kᴅ | 2.1 ± 0.4 µM |

Data shown are for illustrative purposes only.

References

-

A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. [Link]

-

Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). MDPI. [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy-Bohrium. (n.d.). Bohrium. [Link]

-

How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2024, August 20). Bosterbio. [Link]

-

Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). PubMed. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2022, August 25). SpringerLink. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI. [Link]

-

Enzyme assay. (n.d.). Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]

-

Properties, metabolisms, and applications of L-proline analogues. (2017, September 1). ResearchGate. [Link]

-

Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. (2022, May 18). National Institutes of Health. [Link]

-

Emerging Drug Targets Identification & Validation. (n.d.). Discovery On Target. [Link]

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012, May 1). National Institutes of Health. [Link]

-

Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012, May 1). National Institutes of Health. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). Mustansiriyah Journal of Science. [Link]

-

Properties, metabolisms, and applications of (L)-proline analogues. (2017, September 1). Applied Microbiology and Biotechnology. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1). ResearchGate. [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2022, August 6). ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. aor.ca [aor.ca]

- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 16. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 17. bioivt.com [bioivt.com]

- 18. mdpi.com [mdpi.com]

- 19. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. nuvisan.com [nuvisan.com]

- 21. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of pyrrolidine-based chiral auxiliaries

An In-Depth Technical Guide to the Discovery and Application of Pyrrolidine-Based Chiral Auxiliaries

Abstract

In the field of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount. Chiral auxiliaries represent a foundational and powerful strategy, enabling the conversion of prochiral substrates into enantiomerically enriched products. Among the most successful and enduring classes of these stereodirecting groups are those derived from the pyrrolidine scaffold. This guide provides a comprehensive overview of the discovery, mechanistic principles, and practical application of seminal pyrrolidine-based chiral auxiliaries, with a focus on the foundational work that established them as indispensable tools for researchers in organic chemistry and drug development.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis is the art of selectively creating one enantiomer of a chiral molecule over the other. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to reveal the desired enantiomerically enriched product. The auxiliary itself can then be recovered for reuse, making the process economically viable.

The effectiveness of a chiral auxiliary hinges on several key principles:

-